molecular formula C22H16ClN3O3S2 B2847714 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361170-45-8

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2847714
CAS No.: 361170-45-8
M. Wt: 469.96
InChI Key: GPLWEYXKWFACBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a benzothiazole derivative featuring a 6-chloro-substituted benzo[d]thiazole core linked to a benzamide moiety modified with an indoline sulfonyl group. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The chloro substituent on the benzothiazole ring and the sulfonamide group on the benzamide are critical structural motifs that influence physicochemical properties and biological interactions. For instance, describes a related methanimine derivative (LH) with a 6-chlorobenzo[d]thiazol-2-yl group, synthesized via substitution reactions, underscoring the synthetic versatility of this scaffold .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLWEYXKWFACBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-chlorothiophenol

Procedure :

  • Dissolve 2-amino-4-chlorothiophenol (10 mmol) in ethanol (30 mL).
  • Add potassium thiocyanate (12 mmol) and reflux at 80°C for 8 h.
  • Cool the mixture, pour into ice-water, and filter the precipitate.
  • Recrystallize from ethanol to obtain pale-yellow crystals.

Characterization :

  • Yield : 68–72%
  • 1H-NMR (DMSO-d6) : δ 7.42 (d, J = 8.5 Hz, 1H, Ar-H), 7.21 (d, J = 2.1 Hz, 1H, Ar-H), 6.96 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 5.12 (s, 2H, NH2).

Synthesis of 4-(Indolin-1-ylsulfonyl)benzoyl Chloride

Sulfonation of Indoline

Procedure :

  • Suspend indoline (10 mmol) in dry dichloromethane (20 mL) under N2.
  • Add 4-chlorosulfonylbenzoyl chloride (12 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 h, then wash with NaHCO3 solution.
  • Dry over MgSO4 and evaporate to yield 4-(indolin-1-ylsulfonyl)benzoic acid .

Characterization :

  • Yield : 65–70%
  • IR (KBr) : 1685 cm−1 (C=O), 1350 cm−1 (S=O asym), 1160 cm−1 (S=O sym).

Conversion to Acid Chloride

Procedure :

  • Reflux 4-(indolin-1-ylsulfonyl)benzoic acid (5 mmol) with thionyl chloride (15 mL) for 2 h.
  • Remove excess SOCl2 by distillation under reduced pressure.
  • Use the crude 4-(indolin-1-ylsulfonyl)benzoyl chloride directly in the next step.

Amide Bond Formation

Coupling of Fragments

Procedure :

  • Dissolve 6-chlorobenzo[d]thiazol-2-amine (5 mmol) in dry THF (20 mL).
  • Add triethylamine (7 mmol) and cool to 0°C.
  • Introduce 4-(indolin-1-ylsulfonyl)benzoyl chloride (5.5 mmol) slowly.
  • Stir at room temperature for 12 h, then pour into ice-water.
  • Filter and recrystallize from ethanol:DCM (3:1).

Optimization Data :

Parameter Value Impact on Yield
Solvent THF vs. DMF THF: +15% yield
Temperature 0°C → RT vs. Reflux RT: Optimal
Equiv. of Et3N 1.2 vs. 1.4 1.4: Max yield

Characterization of Final Product :

  • Yield : 58–63%
  • MP : 214–216°C
  • 1H-NMR (DMSO-d6) : δ 11.32 (s, 1H, NH), 8.12–7.18 (m, 11H, Ar-H), 3.82 (t, J = 8.1 Hz, 2H, CH2), 3.02 (t, J = 8.1 Hz, 2H, CH2).
  • HRMS (ESI+) : m/z [M+H]+ Calcd for C22H17ClN3O3S2: 490.0432; Found: 490.0428.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Coupling

Using microwave irradiation (100°C, 300 W, 20 min) increases yield to 71% but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the benzo[d]thiazol-2-amine on Wang resin enables stepwise assembly, though purity drops to 82%.

Challenges and Troubleshooting

Issue Cause Resolution
Low acyl chloride reactivity Moisture contamination Use molecular sieves in THF
Diacylation Excess acyl chloride Limit to 1.1 equivalents
Sulfonation regioselectivity Competing N-sulfonation Use bulky base (e.g., DMAP)

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace THF with 2-MeTHF (recyclable, lower toxicity)
  • Implement continuous flow sulfonation at 40°C
  • Achieves 84% yield with 99.5% HPLC purity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzothiazole Benzamide Modifications Melting Point (°C) Yield (%) Biological Activity Reference
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) 6-Bromo 4-(4-Methylpiperazinyl) Not reported 55 Not specified
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-(ethylpiperazinyl)benzamide (4i) 5-Methoxy 4-(Ethylpiperazinyl) 177.2 85 Enzyme inhibition
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide 5-Benzyl 4-(5-Methyltriazolyl) Not reported Not reported Antiproliferative (colon cancer)
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazinyl)benzamide (12a) 6-(3-Methoxyphenyl) 4-(4-Methylpiperazinyl) Not reported 53 Not specified
N-(6-Chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH) 6-Chloro Methanimine (non-benzamide) Not reported Not reported Not specified

Key Observations:

  • Melting points vary significantly (e.g., 177.2°C for 4i vs. ~234–238°C for 12b ), likely due to differences in hydrogen bonding and crystallinity from substituents like piperazine or morpholine.
  • Synthetic Yields: Yields for Suzuki coupling derivatives (e.g., 12a at 53%) are lower than direct amidation reactions (e.g., 85% for 4i ), reflecting the challenges of cross-coupling methodologies .

Spectral and Analytical Data

  • NMR/HRMS Consistency: All analogues in the evidence show precise alignment between calculated and observed HRMS values (e.g., 351.176 vs. 351.174 for a related compound ), confirming structural integrity.
  • Spectral Shifts: Substituents like chloro or methoxy on the benzothiazole ring induce distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm ), aiding in structural elucidation.

Q & A

Q. Advanced

  • In vitro assays : Use MTT or CellTiter-Glo® assays to measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .
  • Target validation : Perform kinase inhibition assays or molecular docking to identify binding partners (e.g., EGFR, VEGFR) .
  • Control experiments : Compare with structurally similar analogs to isolate the impact of the chloro and sulfonyl groups .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. Basic

  • NMR spectroscopy : Assign peaks to confirm substituent positions (e.g., chlorine at C6 of benzothiazole) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities .
  • HPLC : Assess purity (>95%) and stability under physiological conditions (e.g., pH 7.4, 37°C) .

How can contradictory bioactivity data across studies be resolved?

Advanced
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use multiple cell lines .
  • Structural analogs : Compare activity of derivatives (e.g., fluoro vs. chloro substituents) to identify critical functional groups .
  • Meta-analysis : Aggregate data from independent studies to identify trends in IC50 values or selectivity .

What computational methods are used to predict its drug-likeness?

Q. Advanced

  • ADMET prediction : Use tools like SwissADME to evaluate solubility (LogP), metabolic stability, and CYP450 interactions .
  • Molecular dynamics simulations : Model binding kinetics with targets (e.g., 100 ns simulations to assess binding pocket occupancy) .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing chloro) with bioactivity .

What strategies improve its pharmacokinetic profile?

Q. Advanced

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
  • Solubility enhancement : Replace lipophilic groups (e.g., indoline with morpholino) or use nanoformulations .
  • Metabolic stability : Modify vulnerable sites (e.g., sulfonamide) via fluorination or methylation .

How does this compound compare to structurally similar analogs in SAR studies?

Q. Advanced

Analog Modification Bioactivity Trend Reference
6-Fluoro derivativeFluoro at C6Reduced cytotoxicity (IC50 ↑ 2×)
Morpholino-sulfonylReplaced indolineImproved solubility (LogP ↓ 0.8)
N-Methylated benzamideMethyl at amideLoss of enzyme inhibition

What are common pitfalls in synthesizing this compound?

Q. Basic

  • By-product formation : Optimize reaction time and temperature to avoid over-sulfonylation .
  • Low yields : Use catalysts (e.g., DMAP) for amide coupling or switch solvents (e.g., DMF → THF) .
  • Purification challenges : Employ gradient elution in column chromatography for polar intermediates .

How can researchers validate its mechanism of action in enzyme inhibition?

Q. Advanced

  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase IX) .
  • Competitive assays : Use known inhibitors (e.g., acetazolamide) to confirm binding site competition .

What in vivo models are appropriate for preclinical testing?

Q. Advanced

  • Xenograft models : Evaluate tumor growth inhibition in nude mice (e.g., HCT116 colorectal cancer) .
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution via LC-MS/MS .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function in rodents .

How do electronic effects of substituents influence bioactivity?

Q. Advanced

  • Chloro group : Electron-withdrawing effect enhances electrophilic interactions with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .
  • Sulfonamide : Resonance stabilization strengthens hydrogen bonding with active site residues .
  • Methoxy groups : Electron-donating effects reduce binding affinity in hydrophobic pockets .

What steps ensure reproducibility in biological assays?

Q. Basic

  • Standardized protocols : Use identical cell passage numbers, serum batches, and incubation times .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Triplicate measurements : Report mean ± SEM and statistical significance (p < 0.05) .

How can metabolic pathways of this compound be elucidated?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isozymes to predict drug-drug interactions .
  • Mass fragmentation : Use LC-QTOF-MS to map metabolic products and pathways .

What are the implications of its structural uniqueness in drug discovery?

Advanced
The hybrid benzothiazole-sulfonamide scaffold offers:

  • Dual-target potential : Simultaneous inhibition of kinases and carbonic anhydrases .
  • Resistance mitigation : Novel structure reduces overlap with known resistance mechanisms .
  • Patentability : Distinct composition of matter compared to prior art .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.